molecular formula C18H24N4O4S B3000697 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one CAS No. 2034543-35-4

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

Cat. No. B3000697
CAS RN: 2034543-35-4
M. Wt: 392.47
InChI Key: SMHKOAFYLVEGEH-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a heterocyclic molecule that features a pyrazole and diazepine core, both of which are important scaffolds in medicinal chemistry due to their biological activities. The pyrazole moiety is known for its prevalence in compounds with analgesic, anti-inflammatory, and anti-cancer properties, while diazepines are recognized for their central nervous system activities, including anxiolytic and muscle relaxant effects.

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of hydrazines or hydrazides and diamines with various 1,3-diketones. A greener approach to synthesizing pyrazoles and diazepines is described in the literature, where the reaction is catalyzed by polystyrene supported sulfonic acid (PSSA) and proceeds efficiently in water without the need for organic solvents, at room temperature within 1-2 minutes . Additionally, the synthesis of 1,4-diazepines can be achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions, which also involves the migration of sulfonyl groups .

Molecular Structure Analysis

The molecular structure of the compound includes a 1-methyl-1H-pyrazol-4-ylsulfonyl group attached to a 1,4-diazepan-1-yl moiety, which is further linked to a 2-phenoxypropan-1-one. The presence of sulfonyl groups in the molecule is significant as they can undergo migration, which is a key feature in the selective synthesis of sulfonyl-containing heterocycles . The migrations of sulfonyl groups to different positions can be controlled by changing the Lewis acids, which is crucial for the synthesis of functionalized pyrazoles .

Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions due to the presence of reactive functional groups. The sulfonyl group in the pyrazole moiety can participate in sulfonyl group migrations, which is a strategy employed in the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles . Moreover, the 1,3-dipolar cycloaddition of diazo compounds is a promising atom-economic strategy for constructing functionalized pyrazoles, which can be applied to the synthesis of sulfonylpyrazoles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structural complexity and the presence of aromatic rings. The solubility of the compound may be limited in water but could be improved in the presence of polar organic solvents. The molecule's stability and reactivity would be influenced by the presence of the sulfonyl and diazepine groups, which are known to be stable under various conditions but reactive under specific catalytic or thermal conditions .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, which are known for their antimicrobial properties. The synthesis process involves the creation of compounds through reactions with cyanoacetamide, acetylacetone, or arylidenes malononitrile, among others. These synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results in various studies (Darwish et al., 2014).

Antimicrobial Activity

The antimicrobial evaluation of synthesized compounds reveals significant activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents based on the chemical structure of interest. Studies have identified compounds with enhanced antimicrobial properties, surpassing those of reference drugs in some cases, indicating the potential for developing more effective treatments against microbial infections (Alsaedi et al., 2019).

Chemical Synthesis and Transformation

The chemical synthesis and transformation of compounds related to the sulfamoyl moiety have been explored, with methodologies developed for creating a variety of derivatives. These processes include cycloaddition reactions, treatment with elemental sulfur, and reactions with phenyl isothiocyanate. Such studies contribute to the understanding of the chemical behavior and reactivity of compounds under different conditions, leading to the discovery of new substances with potential scientific and therapeutic applications (Darwish et al., 2014; Cruz et al., 2009).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-19-20(2)14-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHKOAFYLVEGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

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